4,6-Diamino-2-(dimethylamino)pyrimidine-5-carbonitrile
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Overview
Description
4,6-Diamino-2-(dimethylamino)pyrimidine-5-carbonitrile is a heterocyclic compound with significant applications in medicinal chemistry. This compound is part of the pyrimidine family, which is known for its diverse biological activities. Pyrimidine derivatives are widely studied for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-2-(dimethylamino)pyrimidine-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-diamino-6-hydroxypyrimidine with dimethylamine and a cyanating agent. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,6-Diamino-2-(dimethylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
4,6-Diamino-2-(dimethylamino)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in the context of nucleotide metabolism.
Mechanism of Action
The mechanism of action of 4,6-Diamino-2-(dimethylamino)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an ATP mimetic, inhibiting tyrosine kinases by competing with ATP for binding sites. This inhibition disrupts signaling pathways essential for cancer cell growth and survival, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-6-(dimethylamino)pyrimidine-5-carbonitrile
- 2-(dimethylamino)pyrimidine-4,6-diol
Comparison
Compared to similar compounds, 4,6-Diamino-2-(dimethylamino)pyrimidine-5-carbonitrile exhibits unique properties such as higher potency in inhibiting specific enzymes and better solubility in organic solvents. These characteristics make it a more effective candidate for certain therapeutic applications .
Properties
Molecular Formula |
C7H10N6 |
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Molecular Weight |
178.20 g/mol |
IUPAC Name |
4,6-diamino-2-(dimethylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H10N6/c1-13(2)7-11-5(9)4(3-8)6(10)12-7/h1-2H3,(H4,9,10,11,12) |
InChI Key |
LDYSHDDAGYDUAY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(C(=N1)N)C#N)N |
Origin of Product |
United States |
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